![molecular formula C20H18ClN3O2 B2907103 3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1795410-45-5](/img/structure/B2907103.png)
3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Potential
3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole and its related compounds have been investigated for their potential as anticancer agents. These compounds, particularly those within the 1,2,4-oxadiazole class, have shown promising activity against various cancer cell lines. For instance, certain 1,2,4-oxadiazole derivatives have been identified as novel apoptosis inducers, demonstrating effectiveness against breast and colorectal cancer cell lines. Their mechanism involves cell cycle arrest followed by the induction of apoptosis, with the molecular target identified as TIP47, an IGF II receptor-binding protein (Zhang et al., 2005). Additionally, synthesized 1,3,4-oxadiazolyl tetrahydropyridines have been evaluated for their anti-cancer activities, displaying moderate cytotoxicity in vitro on MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Enzyme Inhibition for Neurodegenerative Disorders
1,3,4-oxadiazoles have also been explored for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for the treatment of neurodegenerative diseases like Alzheimer's. Certain derivatives have shown moderate dual inhibition, with some compounds demonstrating lower IC50 values against AChE than established drugs (Pflégr et al., 2022).
Advanced Material Applications
The structural features of 1,2,4-oxadiazoles, including those similar to this compound, have been utilized in the development of materials with enhanced photophysical properties. For example, Re(I) complexes doped into polymer hosts have shown improved emissive performance, indicating potential for advanced material applications in electronics and photonics (Nie et al., 2015).
Antibacterial and Antifungal Activities
Moreover, the antimicrobial potential of 1,2,4-oxadiazole derivatives has been evaluated, with some compounds exhibiting promising activity against bacterial and fungal strains. This suggests their potential utility in developing new antimicrobial agents (Shailaja et al., 2010).
特性
IUPAC Name |
1-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-10-5-4-9-15(16)19-22-20(26-23-19)17-11-6-12-24(17)18(25)13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJPZQZMHXCXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Ethylcyclobutyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2907024.png)
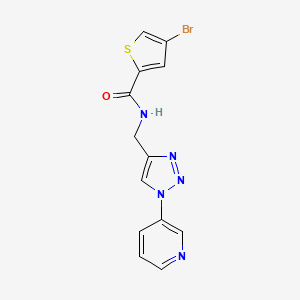

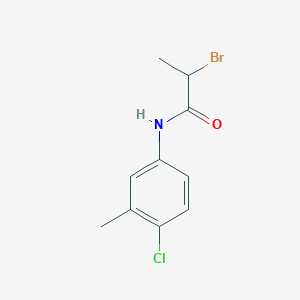
![2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate](/img/structure/B2907030.png)
![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2907031.png)
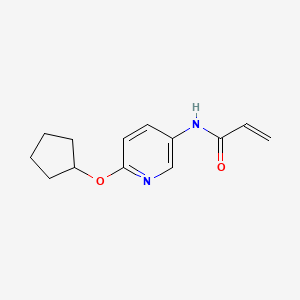

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2907035.png)
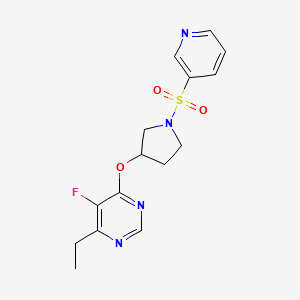
![7-(2-methoxyethyl)-3-methyl-8-[4-[(Z)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2907039.png)
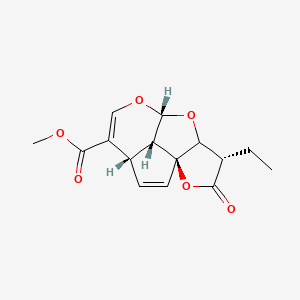
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide](/img/structure/B2907042.png)
